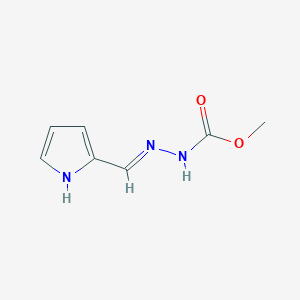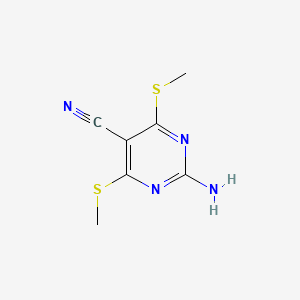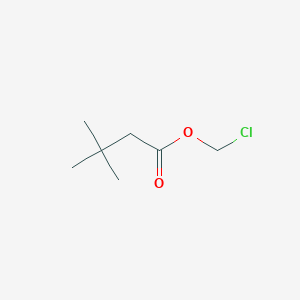
5-Bromo-2-(3-fluorophenyl)-1,3-thiazole
Vue d'ensemble
Description
5-Bromo-2-(3-fluorophenyl)-1,3-thiazole is a chemical compound characterized by a bromine atom and a fluorophenyl group attached to a thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure, and they are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyclization: The compound can be synthesized through halogenation of 2-(3-fluorophenyl)thiazole followed by bromination.
Transition Metal Catalysis: Methods involving transition metal catalysts, such as palladium or copper, can facilitate the formation of the thiazole ring with the appropriate substituents.
Industrial Production Methods:
Batch Production: Large-scale synthesis often employs batch reactors where reactants are added in specific proportions and reaction conditions are tightly controlled.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, enhancing efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the thiazole ring into various oxidized derivatives.
Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of different reduced products.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various sulfoxides and sulfones.
Reduction Products: Bromoalkanes and bromoalkenes.
Substitution Products: Different halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule, with applications in studying biological pathways and interactions. Medicine: Research has explored its use in drug development, particularly in targeting specific enzymes or receptors. Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Safety and Hazards
Mécanisme D'action
The mechanism by which 5-Bromo-2-(3-fluorophenyl)-1,3-thiazole exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms play crucial roles in binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-Bromo-2-(4-fluorophenyl)-1,3-thiazole: Similar structure but with a different position of the fluorophenyl group.
5-Bromo-2-(3-fluorophenyl)-1,3-oxazole: Similar thiazole analog with an oxazole ring instead.
Uniqueness: The unique combination of bromine and fluorine atoms on the thiazole ring gives 5-Bromo-2-(3-fluorophenyl)-1,3-thiazole distinct chemical and biological properties compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in biological research highlight its importance in advancing both chemistry and medicine.
Propriétés
IUPAC Name |
5-bromo-2-(3-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNS/c10-8-5-12-9(13-8)6-2-1-3-7(11)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKUAMMKJANLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297182 | |
| Record name | 5-Bromo-2-(3-fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159814-31-9 | |
| Record name | 5-Bromo-2-(3-fluorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159814-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(3-fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine](/img/structure/B1650188.png)



